![molecular formula C18H15N5O B12894163 N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide CAS No. 821004-33-5](/img/structure/B12894163.png)
N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-c]pyrazole core, which is a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diketones and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and reaction condition optimization to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with the benzamide moiety but different core structures.
Uniqueness
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is unique due to its specific combination of the imidazo[4,5-c]pyrazole core and benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Propiedades
Número CAS |
821004-33-5 |
|---|---|
Fórmula molecular |
C18H15N5O |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24) |
Clave InChI |
AMNPMHIFVVKTQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
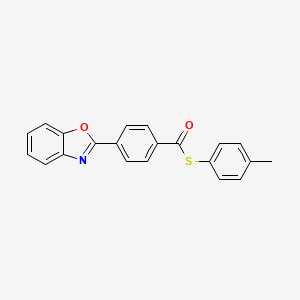
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

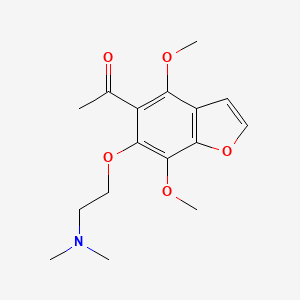
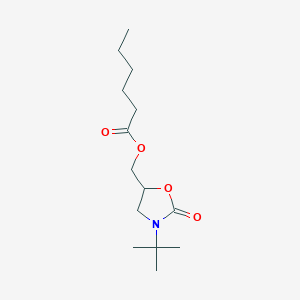
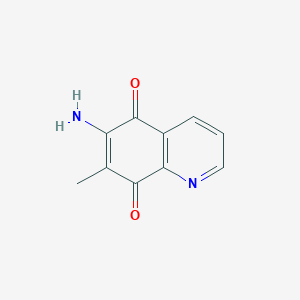
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
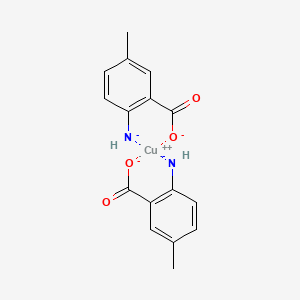
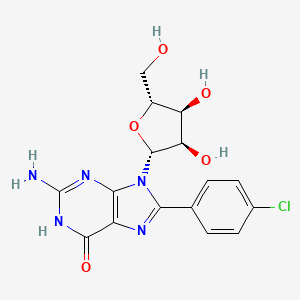
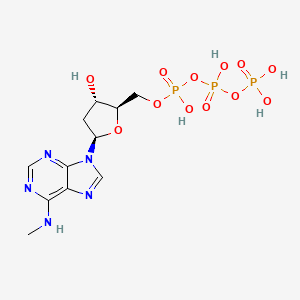
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
